Lipophilicity (cLogP) Distinguishes Target from Flavodilol and the 7‑Hydroxy Core
The target's calculated cLogP of 0.987 is substantially lower than Flavodilol's cLogP of 3.302 and also lower than the 7‑hydroxy‑2,3‑dihydrocyclopenta[c]chromen‑4(1H)‑one core (cLogP 1.987) . This corresponds to a 2.315‑log‑unit reduction relative to Flavodilol and a 1.000‑log‑unit reduction relative to the core scaffold. The markedly lower lipophilicity predicts enhanced aqueous solubility, reduced non‑specific protein binding, and decreased risk of phospholipidosis and CYP inhibition.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 0.987 |
| Comparator Or Baseline | Flavodilol: 3.302; 7‑hydroxy‑2,3‑dihydrocyclopenta[c]chromen‑4(1H)‑one: 1.987 |
| Quantified Difference | 2.315 log units lower than Flavodilol; 1.000 log units lower than 7‑hydroxy core |
| Conditions | Predicted values using SPresiweb (target) and ACD/Labs (Flavodilol and 7‑hydroxy core); standard in silico methods |
Why This Matters
A 2‑log unit reduction in cLogP can dramatically improve aqueous solubility and reduce off‑target lipophilicity‑driven toxicity, making the target a superior starting point for lead optimization where balanced hydrophilicity is required.
- [1] Springer Materials. Substance Profile for C₁₈H₂₃NO₄ (7-[2-hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one). Calculated Log P: 0.987. View Source
